4-({1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C29H32N4O5 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.23727013 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
HMS1623O17, also known as F0922-0919, is a novel structural antidepressant candidate that acts as a triple selective serotonin reuptake inhibitor (SSRI), 5-HT1A partial agonist, and 5-HT6 agonist . These targets play crucial roles in the regulation of mood and behavior, with serotonin being a key neurotransmitter involved in the pathophysiology of depression.
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . As a 5-HT1A partial agonist, it stimulates these receptors to a lesser extent than a full agonist would, providing a balance of activation that can lead to improved mood and reduced anxiety . As a 5-HT6 agonist, it further modulates serotonin signaling, which can contribute to its antidepressant effects .
Biochemical Pathways
The compound’s action affects the serotonin signaling pathway, enhancing the transmission of serotonin signals in the brain . This can lead to downstream effects such as increased neurogenesis and enhanced synaptic plasticity . The compound also activates the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling pathway, which is involved in neuronal survival and growth .
Result of Action
The action of HMS1623O17 leads to molecular and cellular effects such as increased synaptic protein synthesis and dendritic complexity in the prefrontal cortex . These changes can enhance neuronal connectivity and function, contributing to its antidepressant effects. Behaviorally, the compound has been shown to exert rapid antidepressant-like effects in animal models .
Action Environment
Environmental factors such as stress can influence the compound’s action, efficacy, and stability. For instance, chronic unpredictable stress (CUS) paradigms have been used to investigate the compound’s antidepressant-like effects The compound’s efficacy may also be influenced by individual factors such as genetic variations in serotonin receptors or transporters
Properties
IUPAC Name |
4-[[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5/c1-3-15-31(16-4-2)26(34)20-32-25-10-6-5-9-24(25)28(36)33(29(32)37)19-21-11-13-22(14-12-21)27(35)30-18-23-8-7-17-38-23/h5-14,17H,3-4,15-16,18-20H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBSCRACBZBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.